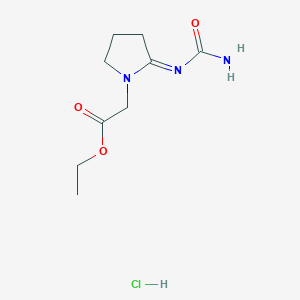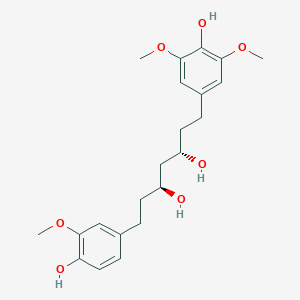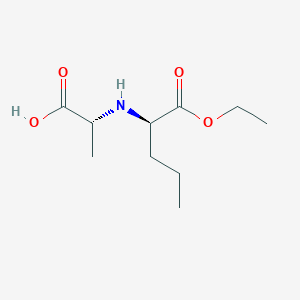
4-(benzyloxy)aniline
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is known that this compound can be used in chemical synthesis studies .
Biochemical Pathways
It is known that this compound can be used in chemical synthesis , which suggests that it may interact with various biochemical pathways.
Result of Action
One study suggests that a compound with a similar structure exhibited cytotoxicity against cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)aniline typically involves a two-step process:
Benzyloxy Reaction: 4-Nitrophenol is used as the starting material, which undergoes a benzyloxy reaction to form 4-benzyloxy nitrobenzene.
Reduction Reaction: The 4-benzyloxy nitrobenzene is then reduced to produce 4-benzyloxyaniline.
Industrial Production Methods: In industrial settings, the synthesis of 4-benzyloxyaniline hydrochloride involves:
Benzyloxy Glycosylation Reaction: 4-nitrophenol reacts with benzyl chloride in the presence of a catalyst like tetrabutylammonium bromide.
Reduction Reaction: The intermediate product is reduced using a reducing agent such as tin protochloride.
Salification Reaction: The final product is obtained through a salification reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(benzyloxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin protochloride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines
Applications De Recherche Scientifique
4-(benzyloxy)aniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Research includes its potential use in developing new therapeutic agents.
Industry: It is employed in the production of polymers and resins.
Comparaison Avec Des Composés Similaires
- 4-Aminophenyl benzyl ether
- 4-Benzyloxy nitrobenzene
- 2-Benzyloxyaniline
Comparison: 4-(benzyloxy)aniline is unique due to its specific benzyloxy group at the para position, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Propriétés
IUPAC Name |
4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIDVVUUWRJXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213153 | |
| Record name | Aniline, p-benzyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-46-2 | |
| Record name | 4-Benzyloxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, p-benzyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyloxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, p-benzyloxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyloxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBF5MHJ2MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Benzyloxyaniline in the synthesis of Bazedoxifene Acetate, and what are the key reaction steps involved?
A1: 4-Benzyloxyaniline serves as a crucial building block in the multi-step synthesis of Bazedoxifene Acetate, a selective estrogen receptor modulator [, ]. The process involves reacting 4-Benzyloxyaniline with 4'-benzyloxy-2-bromopropiophenone to form 5-benzyloxy-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole [, ]. This intermediate is further modified to obtain Bazedoxifene Acetate.
Q2: How does the structure of 4-Benzyloxyaniline contribute to its activity as an intermediate in the synthesis of N-type calcium channel blockers?
A2: The structure of 4-Benzyloxyaniline allows for its incorporation into a series of 4-(4-benzyloxyphenyl)piperidine derivatives, which exhibit N-type voltage-sensitive calcium channel (VSCC) blocking activity []. Specifically, the presence of the amine group allows for further derivatization and formation of amide bonds, creating a pharmacophore that interacts with the target calcium channels.
Q3: Are there any specific advantages of using 4-Benzyloxyaniline Hydrochloride over 4-Benzyloxyaniline in organic synthesis?
A3: While the provided research does not directly compare the two, converting 4-Benzyloxyaniline to its hydrochloride salt can offer practical advantages in synthesis []. Hydrochloride salts are generally more stable, easier to handle, and often exhibit improved solubility in common reaction solvents. This can lead to increased reaction yields and easier purification steps.
Q4: What are the potential applications of compounds synthesized using 4-Benzyloxyaniline as an intermediate, based on their pharmacological activity?
A4: Research suggests that compounds derived from 4-Benzyloxyaniline, particularly the 4-(4-benzyloxyphenyl)piperidine derivatives, hold potential as therapeutic agents for conditions such as epilepsy and chronic pain []. This is due to their ability to block N-type calcium channels, which play a role in neuronal excitability and pain signaling. Further research is needed to fully explore their therapeutic potential and determine their safety and efficacy in clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)




![7-bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)





